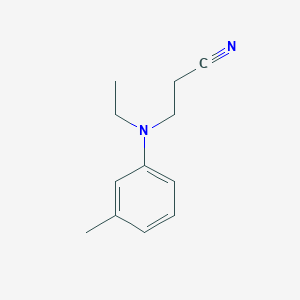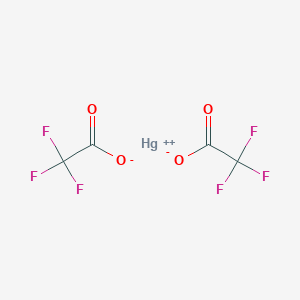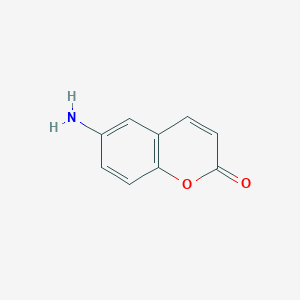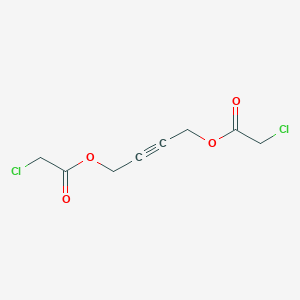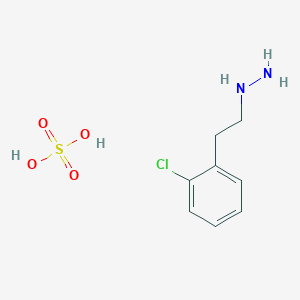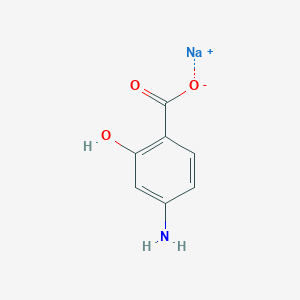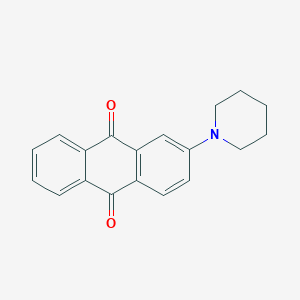
2-Piperidinoanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinoanthraquinone (PAQ) is a synthetic compound that has been widely used in scientific research for its unique chemical properties. PAQ is a member of the anthraquinone family, which is known for its diverse biological activities. PAQ has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Mécanisme D'action
2-Piperidinoanthraquinone has been shown to modulate a variety of cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. 2-Piperidinoanthraquinone has been shown to inhibit the activity of these pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-Piperidinoanthraquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cancer cells, as well as modulate the immune response. 2-Piperidinoanthraquinone has also been shown to have anti-inflammatory properties, which can be useful in the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Piperidinoanthraquinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-Piperidinoanthraquinone is also relatively stable, which allows for long-term storage. However, there are also limitations to the use of 2-Piperidinoanthraquinone in lab experiments. It can be difficult to obtain a pure form of 2-Piperidinoanthraquinone, and it can also be expensive.
Orientations Futures
There are several future directions for the use of 2-Piperidinoanthraquinone in scientific research. One potential application is in the treatment of cancer. 2-Piperidinoanthraquinone has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. 2-Piperidinoanthraquinone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, 2-Piperidinoanthraquinone has been shown to modulate cellular signaling pathways, which could lead to the development of new drugs that target these pathways.
Méthodes De Synthèse
2-Piperidinoanthraquinone is typically synthesized through a multi-step process that involves the reaction of an anthraquinone derivative with piperidine. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of 2-Piperidinoanthraquinone.
Applications De Recherche Scientifique
2-Piperidinoanthraquinone has been widely used in scientific research for its unique chemical properties. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 2-Piperidinoanthraquinone has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Propriétés
Numéro CAS |
6345-74-0 |
|---|---|
Nom du produit |
2-Piperidinoanthraquinone |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
ZBKREKXRZLODLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
6345-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



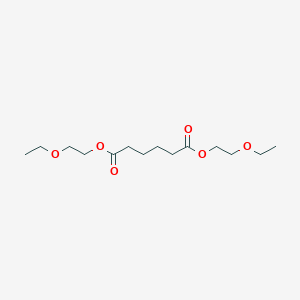
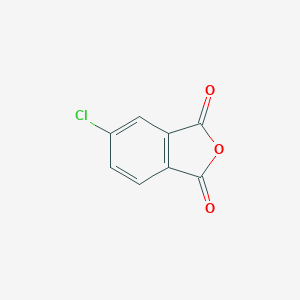
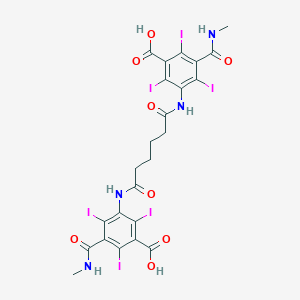
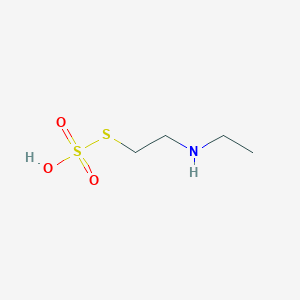
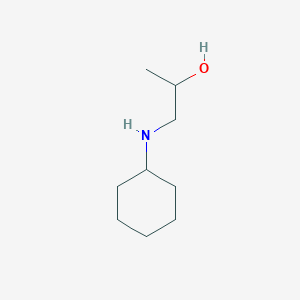
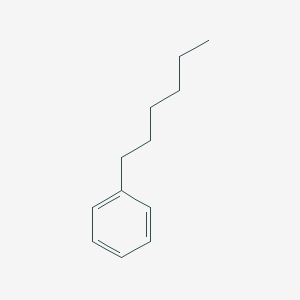
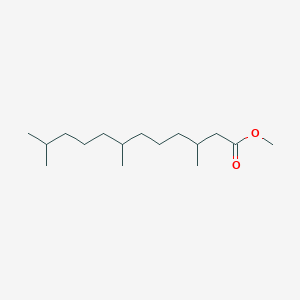
![Spiro[3.3]heptane](/img/structure/B86710.png)
